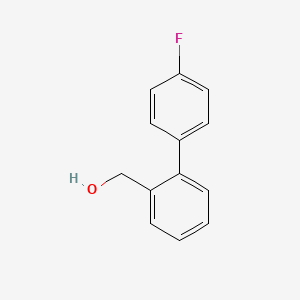

4'-Fluorobiphenyl-2-methanol

Description

4'-Fluorobiphenyl-2-methanol (hypothetical structure: biphenyl with a fluorine atom at the 4' position and a hydroxymethyl group at the 2 position) is a fluorinated aromatic alcohol. Its molecular formula is inferred as C₁₃H₁₁FO, with a molecular weight of 202.23 g/mol. The biphenyl system contributes to rigidity and π-π stacking interactions, while the fluorine and hydroxyl groups influence reactivity and solubility .

Properties

Molecular Formula |

C13H11FO |

|---|---|

Molecular Weight |

202.22 g/mol |

IUPAC Name |

[2-(4-fluorophenyl)phenyl]methanol |

InChI |

InChI=1S/C13H11FO/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h1-8,15H,9H2 |

InChI Key |

SXSZNDIMVUTKMI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences :

- Fluorinated ethanol derivatives () exhibit surfactant-like properties due to ionic groups, whereas this compound is more suited for organic synthesis.

- The biphenyl system in this compound enhances thermal stability compared to the flexible fluorinated chains in ethanol derivatives .

2.2 (4-Fluoro-2-isobutoxyphenyl)methanol ()

CAS 850565-40-1 , with the formula C₁₁H₁₅FO₂ (MW = 198.24 g/mol), features a single phenyl ring substituted with fluorine (para) and an isobutoxy group (ortho).

| Property | This compound | (4-Fluoro-2-isobutoxyphenyl)methanol |

|---|---|---|

| Structure | Biphenyl | Monophenyl with isobutoxy |

| Molecular Weight | 202.23 g/mol | 198.24 g/mol |

| Substituent Effects | Fluorine (electron-withdrawing) | Isobutoxy (electron-donating) |

| Boiling/Melting Point | Higher (rigid biphenyl) | Lower (branched isobutoxy) |

| Lipophilicity (LogP) | ~3.5 (estimated) | ~2.8 (calculated) |

Key Differences :

- The biphenyl backbone in this compound increases planarity and melting point compared to the branched isobutoxy group in CAS 850565-40-1.

- The electron-withdrawing fluorine in the biphenyl system deactivates the ring toward electrophilic substitution, whereas the isobutoxy group in CAS 850565-40-1 activates the ring .

2.3 Fluoroaromatic Alcohols in Research ()

While focuses on N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide, its spectrofluorometric methods highlight analytical approaches applicable to this compound. For instance:

- Fluorescence intensity in such compounds correlates with substituent electronic effects. The biphenyl system in this compound may exhibit redshifted emission compared to monophenyl analogs due to extended conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.